molecular formula C15H28O3 B13398101 3-(2-Hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol

3-(2-Hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol

Cat. No.: B13398101
M. Wt: 256.38 g/mol
InChI Key: JQHTXZNYHSCIFE-UHFFFAOYSA-N
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Description

Bullatantriol is a sesquiterpenoid compound that is octahydro-1H-indene substituted by a 2-hydroxy-2-methylpropyl group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7. The stereoisomer configuration is 1R,3aR,4R,7S,7aR . This compound has been isolated from various species of the Homalomena genus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bullatantriol involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing sesquiterpenoids often involve the use of cyclization reactions, followed by functional group modifications to introduce the hydroxy and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for bullatantriol are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, possibly using biotechnological methods or chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Bullatantriol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy groups or convert them into other functional groups.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bullatantriol can yield ketones or aldehydes, while reduction can yield alkanes or alcohols.

Scientific Research Applications

Bullatantriol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bullatantriol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the proliferation and differentiation of osteoblasts, which are bone-forming cells . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Bullatantriol is unique among sesquiterpenoids due to its specific stereoisomer configuration and functional groups. Similar compounds include:

    Oppsit-4(15)-ene-1beta,11-diol: A functional parent of bullatantriol.

    Other sesquiterpenoids: Compounds with similar structures but different functional groups or stereoisomer configurations.

These similar compounds may share some biological activities with bullatantriol but differ in their specific effects and applications.

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol

InChI

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3

InChI Key

JQHTXZNYHSCIFE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O

Origin of Product

United States

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